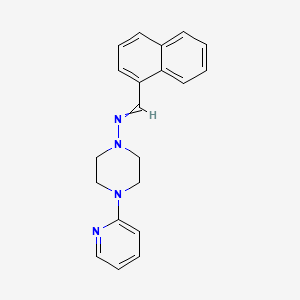

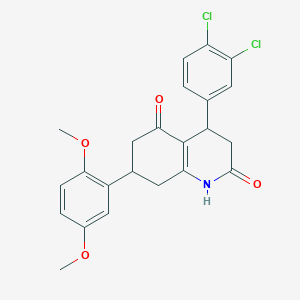

N-(1-naphthylmethylene)-4-(2-pyridinyl)-1-piperazinamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"N-(1-naphthylmethylene)-4-(2-pyridinyl)-1-piperazinamine" is a compound of interest in the field of organic chemistry. It is part of a larger family of compounds involving naphthyl and pyridinyl groups, often studied for their unique chemical and physical properties.

Synthesis Analysis

- Heterocyclic Synthesis : N-1-Naphthyl-3-oxobutanamide is used in heterocyclic synthesis, producing various derivatives including pyridine-2(1H)-thiones and nicotinamide derivatives. This process involves reactions with arylidinecyanothioacetamide and α-haloketones (A. Hussein, M. Gad-Elkareem, Abu-Bakr A. El-Adasy, & Ismail M. M. Othman, 2009).

Molecular Structure Analysis

- Molecular Interaction and Structure : Studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide provide insights into the molecular structure and interaction with CB1 cannabinoid receptors, which can be relevant to understanding similar naphthylmethylene-piperazinamine structures (J. Shim, W. Welsh, Etienne A. Cartier, J. Edwards, & A. Howlett, 2002).

Chemical Reactions and Properties

- Rhodium-Catalyzed Reactions : The reaction of N-(2-pyridinyl)piperazines with CO and ethylene in the presence of Rh4(CO)12 demonstrates a novel carbonylation at a C−H bond in the piperazine ring, suggesting potential chemical reactions and properties of related compounds (Y. Ishii, N. Chatani, F. Kakiuchi, & S. Murai, 1997).

Physical Properties Analysis

- Polymer-Based Studies : Research on polymer materials derived from similar compounds, like 2-(N-piperidino)-4,6-bis(naphthoxy-2-carbonyl chloride)-s-triazine, sheds light on the physical properties such as viscosity, IR, NMR spectra, and thermal stability (H. Patel & K. Patel, 2006).

Chemical Properties Analysis

- Fluorescence and Antimicrobial Studies : A study on 2-chloro-3-amino-1,4-naphthoquinone bearing mononuclear transition metal dithiocarbamate complexes provides insights into fluorescence, electrochemical behavior, and antimicrobial properties. These findings can be extrapolated to understand the chemical properties of naphthylmethylene-piperazinamine derivatives (S. Verma & V. Singh, 2015).

Applications De Recherche Scientifique

Heterocyclic Synthesis

- N-1-Naphthyl-3-oxobutanamide, a compound structurally related to N-(1-naphthylmethylene)-4-(2-pyridinyl)-1-piperazinamine, has been utilized in the synthesis of various heterocyclic compounds. These include nicotinamide, thieno[2,3-b]pyridine, and bi- or tricyclic annulated pyridine derivatives containing a naphthyl moiety. These syntheses involve reactions with arylidinecyanothioacetamide, α-haloketones, and other reagents, highlighting the versatility of naphthyl-based compounds in organic synthesis (Hussein et al., 2009).

Carbonylation Reactions

- N-(2-Pyridinyl)piperazines, which share a similar pyridinyl and piperazine structure with the compound of interest, have been used in rhodium-catalyzed carbonylation reactions. These reactions involve dehydrogenation and carbonylation at a C−H bond, demonstrating the potential of these compounds in complex organic transformations (Ishii et al., 1997).

Molecular Interaction Studies

- Similar compounds have been studied for their molecular interactions, such as with the CB1 cannabinoid receptor. These studies provide insights into the structural and conformational aspects that influence receptor binding, which is crucial in the design of pharmaceutical agents (Shim et al., 2002).

Fluorescence Detection

- Naphthalimide–piperazine–pyridine-based compounds have been developed as polystyrene solid-phase fluorescent sensors for detecting Hg(ii) ions. Their ability to detect heavy metals through fluorescence highlights their potential in environmental monitoring and analytical chemistry (Liu et al., 2020).

Coordination Chemistry

- Piperazine-derived ligands, similar in structure to the compound , have been used in the synthesis of coordination polymer materials. These materials exhibit interesting structural dynamics and potential for use in materials science, showcasing the application of such compounds in the development of new materials (Hawes et al., 2016).

Proton Transfer Studies

- Studies on compounds like N-(2-hydroxy-1-naphthylmethylene)-1-pyrenamine, which share structural similarities, provide insights into proton transfer mechanisms in the crystalline state. This is crucial for understanding the behavior of molecular materials in various states (Inabe et al., 1994).

Polymer Synthesis

- Compounds derived from 1-naphthols and cycloimines, including piperidine derivatives, have been used to synthesize fused-ring naphthoxazine resins. These findings contribute to the development of new polymeric materials with potential applications in various industries (Arza et al., 2017).

Propriétés

IUPAC Name |

1-naphthalen-1-yl-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4/c1-2-9-19-17(6-1)7-5-8-18(19)16-22-24-14-12-23(13-15-24)20-10-3-4-11-21-20/h1-11,16H,12-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJOQIFPIIVOWOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)N=CC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-ethyl-4-[(trifluoromethyl)sulfonyl]-1,2-benzenediamine](/img/structure/B5572805.png)

![1-(2-methoxyphenyl)-N-{(3R*,4S*)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-1H-pyrazole-4-carboxamide](/img/structure/B5572806.png)

![4-(1-methyl-1H-imidazol-2-yl)-1-[(4-phenyl-1-piperidinyl)acetyl]piperidine](/img/structure/B5572831.png)

![3-[1-(4-{[(2,2-dimethylcyclopropyl)carbonyl]oxy}phenyl)-3-oxo-1,3-dihydro-2-benzofuran-1-yl]phenyl 2,2-dimethylcyclopropanecarboxylate](/img/structure/B5572832.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,6-difluorobenzamide](/img/structure/B5572861.png)

![5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-imidazolidinedione](/img/structure/B5572869.png)

![1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(trifluoromethyl)piperidine](/img/structure/B5572874.png)

![2-(2-ethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5572879.png)

![1-[5-(1H-1,2,3-benzotriazol-1-yl)-2,2-dimethyl-5-oxopentanoyl]-1H-1,2,3-benzotriazole](/img/structure/B5572881.png)

![4-[(2,6-dichlorobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5572891.png)